molecular formula C15H12N2O3 B1330411 Disperse red 11 CAS No. 2872-48-2

Disperse red 11

Cat. No. B1330411
CAS RN: 2872-48-2
M. Wt: 268.27 g/mol
InChI Key: TUXJTJITXCHUEL-UHFFFAOYSA-N
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Description

Disperse Red 11, commonly referred to as DR1, is a synthetic azo dye used extensively in the textile industry. It is known for its vibrant red color and ability to disperse in non-polar mediums, making it suitable for dyeing hydrophobic fibers like polypropylene. The dye's structure is characterized by an azobenzene skeleton, which is a common motif in many azo dyes, providing the chromophore responsible for its color properties .

Synthesis Analysis

The synthesis of DR1 and its analogues often involves diazo coupling reactions, which are a hallmark of azo dye chemistry. For instance, a thiol-bearing analogue of DR1 was synthesized through Steglich esterification, enabling its incorporation into materials via thiol-ene 'click' chemistry . Another synthesis approach involved the use of various diazo components to produce red disperse dyes with different substituents affecting the hue and affinity for polypropylene fibers . Additionally, a red disperse dye containing a hydroxyphenyl triazine group was synthesized through a series of reactions including hydrolysis, condensation, and Friedel-Crafts reaction, resulting in a dye with anti-ultraviolet properties .

Molecular Structure Analysis

The molecular structure of azo dyes like Disperse Red 167, which is structurally similar to DR1, reveals a planar azobenzene skeleton. This planarity is due to the small dihedral angle between the aromatic rings, which is a characteristic feature of monoazo dyes. Intramolecular hydrogen bonding is also observed, which can influence the dye's properties and interactions .

Chemical Reactions Analysis

DR1 undergoes various chemical reactions pertinent to its application and performance as a dye. The modification of DR1 to introduce thiol groups allows for subsequent 'click' chemistry reactions, which are highly efficient and expand the dye's applicability . The presence of substituents on the diazo component can lead to shifts in the absorption spectrum, affecting the color hue when applied to fibers .

Physical and Chemical Properties Analysis

The physical and chemical properties of DR1 are influenced by its molecular structure and the nature of its substituents. The fluorescence emission of DR1 has been studied in different solvents, showing variations in quantum yield and solvatochromic effects . The hydrophobic nature of certain DR1 derivatives, achieved by incorporating long alkyl chains, enhances their affinity for polypropylene fibers, which is crucial for the dyeing process . The physicochemical dynamics of disperse systems, including those containing DR1, are determined by the interactions between the solid phase and the liquid dispersion medium, affecting the dye's distribution and stability in the dye bath .

Relevant Case Studies

Case studies involving DR1 have highlighted both its utility and potential risks. For example, DR1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells, raising concerns about its impact on reproductive health and the environment . On the application side, the synthesis and characterization of novel heterocyclic azo disperse dyes, including those derived from DR1, have demonstrated their effectiveness in dyeing polyester and nylon fabrics with good fastness properties .

Scientific Research Applications

1. Dyeing Polyester Fabrics

  • Application Summary: Disperse Red 11 is used in dyeing polyester fabrics. The dyeing process involves using microwave technology at 130 degrees Celsius, and ultrasound technology at 80 degrees Celsius as an alternative to traditional boiling point methods .
  • Methods of Application: The dye is prepared by combining hydrazone and hydrazine hydrate and refluxing the mixture for four hours while adding ethanol as a solvent . The dyeing process involves using microwave technology at 130 degrees Celsius, and then introducing ultrasound technology in dyeing polyester fabrics at 80 degrees Celsius .
  • Results or Outcomes: The use of these technologies not only saves energy, but also achieves a higher color depth than traditional dyeing methods. This means that less dye remains in the dyeing bath, which facilitates processing and reduces environmental harm .

2. Dyeing Synthetic Fibers and Foams

  • Application Summary: Disperse Red 11 is used to dye polyvinylchloride, polyester, polyamide, and polyurethane materials, such as synthetic fibers and foams .

4. Colored Smoke Formulations

  • Application Summary: Disperse Red 11 is used in some red and violet-red colored smoke formulations .

5. Contact Allergy

  • Application Summary: Disperse Red 11, along with other disperse dyes like Disperse Blue 106 and 124, are known to cause contact allergy .

6. Solvent Violet 26

Safety And Hazards

Disperse Red 11 is labeled with the signal word “Warning” according to GHS labeling . Hazard statements include H302, H315, H317, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1,4-diamino-2-methoxyanthracene-9,10-dione
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InChI

InChI=1S/C15H12N2O3/c1-20-10-6-9(16)11-12(13(10)17)15(19)8-5-3-2-4-7(8)14(11)18/h2-6H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TUXJTJITXCHUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062677
Record name 9,10-Anthracenedione, 1,4-diamino-2-methoxy-
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Molecular Weight

268.27 g/mol
Source PubChem
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Physical Description

Solid; [Aldrich MSDS]
Record name 1,4-Diamino-2-methoxy-9,10-anthracenedione
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Product Name

Disperse red 11

CAS RN

2872-48-2
Record name Disperse Red 11
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Record name 9,10-Anthracenedione, 1,4-diamino-2-methoxy-
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Record name 9,10-Anthracenedione, 1,4-diamino-2-methoxy-
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Record name 1,4-diamino-2-methoxyanthraquinone
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Record name DISPERSE RED 11
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
443
Citations
X Hu, X Liu, M Liu, G Li - Reactive and Functional Polymers, 2018 - Elsevier
… Herein, a red fluorescent sulfonated waterborne polyurethane-based dye, WPU-DR11, was synthesized by covalently incorporating Disperse Red 11 into the polyurethane backbones. …
Number of citations: 14 www.sciencedirect.com
P Swidersky, D Tuma, GM Schneider - The Journal of Supercritical Fluids, 1996 - Elsevier
… The AC01 and 1,4-diamino-2-methoxyanthraquinone [Disperse Red 11 (DRll)] were purchased from Aldrich GmbH and Ciba Geigy GmbH, respectively, and CO2 (=99.5%), N20 (=99.0…
Number of citations: 70 www.sciencedirect.com
AS Gawade, AK Vanjara… - Journal of the Chinese …, 2005 - Wiley Online Library
… Three disperse dyes are used in the experiment [Disperse Red 11(DR-11), Disperse Blue 26(DB-26) and Disperse red 156(DR-156)]. Dyes used are given in Table 2. …
Number of citations: 7 onlinelibrary.wiley.com
SH Smith, GL Doyle, JC Kreuger, KA Mellon… - … Biogenics, Decatur, IL, 1986 - apps.dtic.mil
… - Disperse Red 11 - Lot 1 was found to be a moderate skin … - Disperse Red 11 - Lot 2 was found to be a mild skin irritant … Disperse Red 11 - Lot 1 Individual body weights and dermal …
Number of citations: 3 apps.dtic.mil
Y Zhou, Z Du, Y Zhang - Talanta, 2014 - Elsevier
A simple, highly sensitive and fast procedure for the control of 17 allergenic and prohibited disperse dyes in textile products was optimized. The method was based on ultrasound …
Number of citations: 49 www.sciencedirect.com
ML Gulrajani - Handbook of textile and industrial dyeing, 2011 - Elsevier
This chapter traces the history of the evolution of disperse dyes and their growth over the last 80 years. These dyes were originally synthesised for the dyeing of cellulose acetate fibres …
Number of citations: 14 www.sciencedirect.com
D Tuma, B Wagner, GM Schneider - Fluid phase equilibria, 2001 - Elsevier
… more polar anthraquinone derivatives 1-amino-4-hydroxy-2-phenoxy-9,10-anthraquinone (CI Disperse Red 60) and 1,4-diamino-2-methoxy-9,10-anthraquinone (CI Disperse Red 11) …
Number of citations: 43 www.sciencedirect.com
AL Brooks, FA Seiler, RL Hanson… - Environmental and …, 1989 - Wiley Online Library
… For the sake of convenience we have designated the two lots of Disperse Red 11 as Lot 1 and Lot 2. Terephthalic acid, a carrier material used in the smoke munitions, and a mixture of (…
Number of citations: 13 onlinelibrary.wiley.com
X Zuo, RC Tang - Tekstilec, 2018 - search.ebscohost.com
… 30 and Red 74) did not exhibit a saturation adsorption in the range of the used dye concentration, while the adsorption saturation of the two anthraquinone dyes (Disperse Red 11 and …
Number of citations: 3 search.ebscohost.com
W Liu, J Liu, Y Zhang, Y Chen, X Yang, L Duan… - Food chemistry, 2019 - Elsevier
A reasonable, high sensitive and accurate analytical method for the determination of 20 allergenic disperse dyes in foodstuffs was developed and validated. The obtained results …
Number of citations: 8 www.sciencedirect.com

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